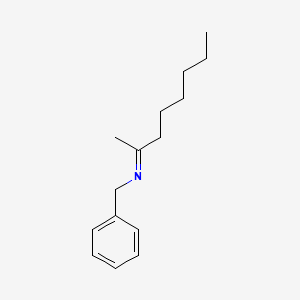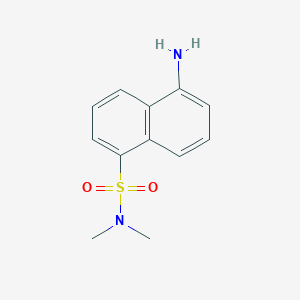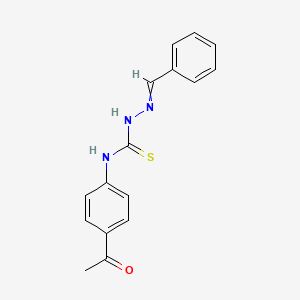
Benzene, (1,1,6,6-tetramethoxyhexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a hexyl chain that has four methoxy groups attached at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1,1,6,6-tetramethoxyhexyl)-, typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product typically involves distillation and recrystallization techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1,1,6,6-tetramethoxyhexyl)-, undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are typical for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1,1,6,6-tetramethoxyhexyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene, (1,1,6,6-tetramethoxyhexyl)-, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Similar structure with different substitution pattern.
Benzene, 1,3,5-trimethoxy-: Fewer methoxy groups and different substitution pattern.
Benzene, 1,2,4,5-tetramethoxy-: Different substitution pattern.
Uniqueness
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
176853-30-8 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
1,1,6,6-tetramethoxyhexylbenzene |
InChI |
InChI=1S/C16H26O4/c1-17-15(18-2)12-8-9-13-16(19-3,20-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 |
Clave InChI |
IBTAIUOQXAWGBC-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCC(C1=CC=CC=C1)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
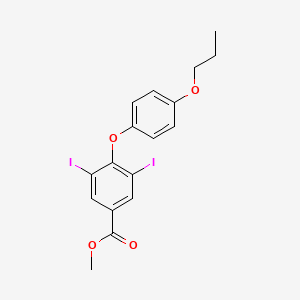
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
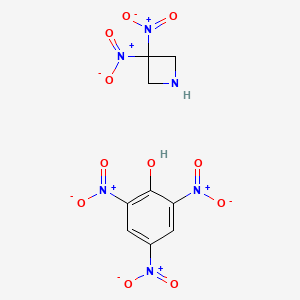
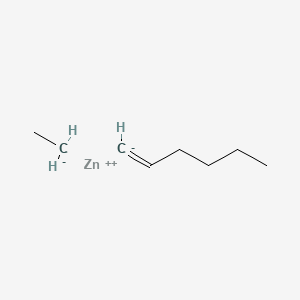
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
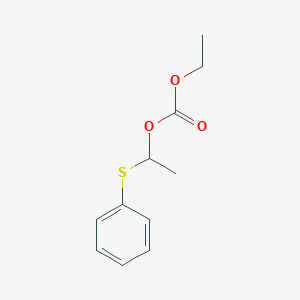
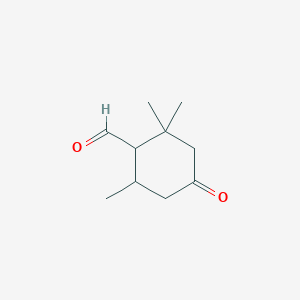
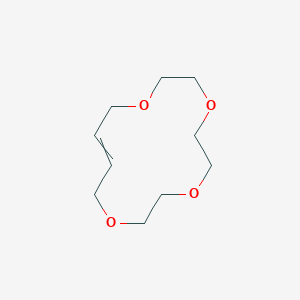
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

